molecular formula C10H12ClNO2 B2554485 6-Amino-2,3-dihydro-1H-indene-5-carboxylic acid;hydrochloride CAS No. 2490430-20-9

6-Amino-2,3-dihydro-1H-indene-5-carboxylic acid;hydrochloride

Cat. No. B2554485
CAS RN: 2490430-20-9
M. Wt: 213.66
InChI Key: VNXLRSGPEBNXPI-UHFFFAOYSA-N
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Description

“6-Amino-2,3-dihydro-1H-indene-5-carboxylic acid;hydrochloride” is a chemical compound with the molecular formula C10H12ClNO2 and a molecular weight of 213.66 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11NO2.ClH/c11-9-4-6-1-2-7(10(12)13)3-8(6)5-9;/h1-3,9H,4-5,11H2,(H,12,13);1H . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 213.66 .

Scientific Research Applications

Reversible Blocking of Amino Groups

Research on compounds like "6-Amino-2,3-dihydro-1H-indene-5-carboxylic acid; hydrochloride" often focuses on the reversible blocking of amino groups, a technique essential in peptide synthesis and protein modification. The reversible modification of amino groups in amino acids and peptides allows for selective reactions, protecting groups during synthesis, and is pivotal in studying protein function and structure (Dixon & Perham, 1968).

Antibacterial Applications

Compounds structurally related to "6-Amino-2,3-dihydro-1H-indene-5-carboxylic acid; hydrochloride" have been synthesized and evaluated for their antibacterial activities. The exploration of amino- and hydroxy-substituted cyclic amino groups in antibacterial agents demonstrates the potential of amino acid derivatives in developing new therapeutics (Egawa et al., 1984).

Chirality Assignment of Carboxylic Acids

The synthesis of polyacetylenes bearing amino groups has been applied for the chirality assignment of carboxylic acids by circular dichroism. This application is crucial in chiral chemistry and the development of drugs, as it helps in determining the absolute configuration of optically active substances (Yashima et al., 1997).

Synthesis of Enantiomers

The synthesis of enantiomers of 1-aminoindane-2-carboxylic acid showcases the importance of amino acid derivatives in medicinal chemistry. These enantiomers serve as building blocks for drugs and help understand the role of stereochemistry in drug action and development (Fülöp et al., 2000).

Ionophores for Ion Transport

Research into synthetic ionophores, including studies on polyether carboxylic acids, explores their use as carriers for alkali metal ion transport through liquid membranes. This application is significant in materials science and biochemistry, where ion transport and selectivity are critical (Yamaguchi et al., 1988).

Mechanism of Action

One of the representative compounds in the series of 2-amino-2,3-dihydro-1H-indene-5-carboxamides bound with DDR1 with a Kd value of 5.9 nM and suppressed the kinase activity with a half-maximal (50%) inhibitory concentration value of 14.9 nM . It potently inhibited collagen-induced DDR1 signaling and epithelial-mesenchymal transition .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The series of 2-amino-2,3-dihydro-1H-indene-5-carboxamides, which includes a compound similar to “6-Amino-2,3-dihydro-1H-indene-5-carboxylic acid;hydrochloride”, showed promising in vivo therapeutic efficacy in orthotopic mouse models of pancreatic cancer . This suggests potential future directions for the development of this class of compounds as therapeutic agents.

properties

IUPAC Name

6-amino-2,3-dihydro-1H-indene-5-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c11-9-5-7-3-1-2-6(7)4-8(9)10(12)13;/h4-5H,1-3,11H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXLRSGPEBNXPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(C=C2C1)N)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-2,3-dihydro-1H-indene-5-carboxylic acid;hydrochloride

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